molecular formula C14H16N2O4S B15052728 2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid

2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B15052728
M. Wt: 308.35 g/mol
InChI Key: LOKYCAQHYRKMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid is a complex organic compound that features a thieno[2,3-b]pyridine core structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group or the thieno[2,3-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected under acidic conditions, revealing the free amine which can then participate in further chemical reactions. The thieno[2,3-b]pyridine core may interact with various enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid
  • 2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxamide
  • 2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile chemical transformations and potential biological activity. The presence of the Boc-protected amine group provides a convenient handle for further functionalization, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thieno[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H16N2O4S/c1-7-5-6-8-9(12(17)18)11(21-10(8)15-7)16-13(19)20-14(2,3)4/h5-6H,1-4H3,(H,16,19)(H,17,18)

InChI Key

LOKYCAQHYRKMBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.